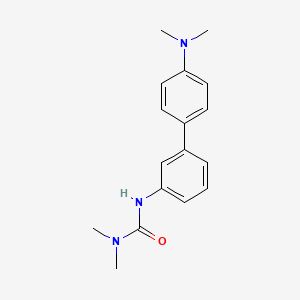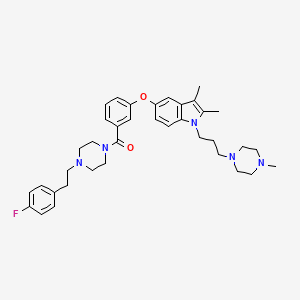
DprE1-IN-1
Descripción general
Descripción
AZ 7371 is a non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1; IC50 = 10 nM), an enzyme involved in mycobacterial cell wall biogenesis. It inhibits wild-type M. smegmatis DprE1 and DprE1 harboring the drug-resistance mutation C394G (IC50 = 0.01 µM for both) but not the Y321H mutation (IC50 = >10 µM). AZ 7371 is active against wild-type M. tuberculosis DprE1 (MIC = 1.56 µM) and M. tuberculosis harboring C387S or C387G mutations (MICs = 0.39 and 0.78 µM, respectively), which confer resistance to the antibiotic BTZ043, but not the Y314H mutation (MIC = >200 µM). It is selective for these targets over Gram-positive and Gram-negative bacteria but does inhibit phosphodiesterase 6 (PDE6; IC50 = 4 µM).
AZ7371, is a a novel non-covalent DprE1 inhibitor.
Aplicaciones Científicas De Investigación
Tratamiento de la tuberculosis
DprE1-IN-1 es un inhibidor no covalente de la decaprenilfosforil-β-D-ribosa 2'-epimerasa (DprE1), una enzima involucrada en la biogénesis de la pared celular de las micobacterias {svg_1} {svg_2}. Se ha demostrado que es activo contra Mycobacterium tuberculosis con un rango de MIC de 0.78-3.12 µM y demuestra eficacia en un modelo de tuberculosis en roedores {svg_3} {svg_4}.
Estudio de resistencia a los fármacos
This compound se ha utilizado en estudios para comprender la resistencia a los fármacos en la tuberculosis. Inhibe la DprE1 de M. smegmatis de tipo salvaje y la DprE1 que alberga la mutación de resistencia a los fármacos C394G, pero no la mutación Y321H {svg_5}.
Biosíntesis de la pared celular
This compound juega un papel crucial en la biosíntesis de la pared celular de las micobacterias. Inhibe la DprE1, una flavoproteína crítica en Mycobacterium tuberculosis, que cataliza un paso vital en la producción de lipoarabinomanano y arabinogalactano, ambos esenciales para la biosíntesis de la pared celular {svg_6}.
Estudio de farmacocinética
This compound se ha utilizado en estudios de farmacocinética. El Instituto de Investigación Médica Bill & Melinda Gates comenzó un estudio de Fase 2a, de escalada de dosis, controlado, aleatorizado para evaluar la seguridad, la actividad bactericida temprana (EBA) y la farmacocinética de TBA-7371 en pacientes adultos con tuberculosis pulmonar sensible a la rifampicina {svg_7}.
Estudio de interacciones fármaco-fármaco
La TB Alliance comenzó una Fase 1, parcialmente ciega, controlada con placebo, aleatorizada, con dosis única ascendente combinada con un efecto de alimento y dosis múltiples ascendentes, y un estudio de interacción fármaco-fármaco para evaluar la seguridad, la tolerabilidad, la farmacocinética y la interacción farmacocinética entre TBA-7371 con midazolam y bupropión en sujetos adultos sanos {svg_8}.
Diseño de inhibidores
This compound se ha utilizado en el diseño y la optimización de futuros inhibidores de DprE1, lo que permite el desarrollo de análogos mejorados dirigidos a la tuberculosis {svg_9}.
Mecanismo De Acción
Target of Action
DprE1-IN-1, also known as AZ-7371, TBA-7371, AZ7371, or N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1) . DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis, catalyzing a vital step in the production of lipoarabinomannan and arabinogalactan, both of which are essential for cell wall biosynthesis .
Mode of Action
This compound interacts with DprE1, inhibiting its function. DprE1 is a FAD-dependent enzyme that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) by oxidation . The inhibition of DprE1 by this compound disrupts this process, affecting the synthesis of key components of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall . These molecules are essential for the growth and persistence of Mycobacterium tuberculosis . By inhibiting DprE1, this compound disrupts these biochemical pathways, potentially leading to the death of the bacteria .
Pharmacokinetics
It is also known to have low hERG channel inhibition, which suggests a lower risk of cardiotoxicity .
Result of Action
The inhibition of DprE1 by this compound disrupts the biosynthesis of key components of the mycobacterial cell wall . This disruption can lead to the death of Mycobacterium tuberculosis, making this compound a potential anti-tubercular agent .
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYGTNDKXIPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1494675-86-3 | |
| Record name | TBA-7371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TBA-7371 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TBA-7371 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)
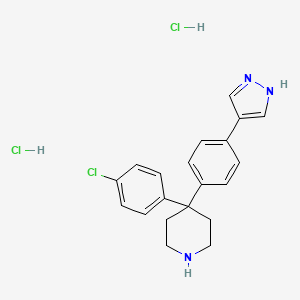
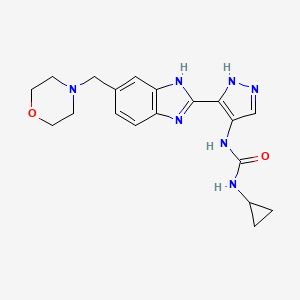

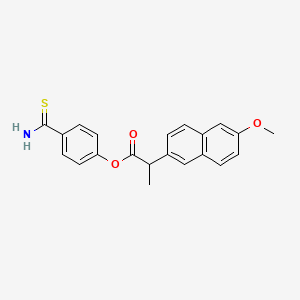
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

